![molecular formula C18H24OSn B14316718 Trimethyl[3-(3-phenoxyphenyl)propyl]stannane CAS No. 106797-70-0](/img/structure/B14316718.png)
Trimethyl[3-(3-phenoxyphenyl)propyl]stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl[3-(3-phenoxyphenyl)propyl]stannane is an organotin compound characterized by the presence of a tin atom bonded to a trimethyl group and a 3-(3-phenoxyphenyl)propyl group. Organotin compounds, including this one, are known for their diverse applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[3-(3-phenoxyphenyl)propyl]stannane typically involves the reaction of trimethyltin chloride with 3-(3-phenoxyphenyl)propyl magnesium bromide. This reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually refluxed in an appropriate solvent, such as tetrahydrofuran (THF), for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl[3-(3-phenoxyphenyl)propyl]stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides and hydroxides.
Reduction: Reduction reactions can convert the compound into different organotin hydrides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include organotin oxides, hydrides, and substituted organotin compounds. These products have various applications in different fields .
Applications De Recherche Scientifique
Trimethyl[3-(3-phenoxyphenyl)propyl]stannane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of Trimethyl[3-(3-phenoxyphenyl)propyl]stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Trimethyl[3-(3-phenoxyphenyl)propyl]stannane include other organotin compounds such as:
- Trimethyltin chloride
- Tributyltin chloride
- Triphenyltin chloride
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which imparts specific chemical and biological properties. For example, the presence of the 3-(3-phenoxyphenyl)propyl group enhances its reactivity and potential biological activities compared to other organotin compounds .
Propriétés
Numéro CAS |
106797-70-0 |
|---|---|
Formule moléculaire |
C18H24OSn |
Poids moléculaire |
375.1 g/mol |
Nom IUPAC |
trimethyl-[3-(3-phenoxyphenyl)propyl]stannane |
InChI |
InChI=1S/C15H15O.3CH3.Sn/c1-2-7-13-8-6-11-15(12-13)16-14-9-4-3-5-10-14;;;;/h3-6,8-12H,1-2,7H2;3*1H3; |
Clé InChI |
YSZMUCZJOLQVAR-UHFFFAOYSA-N |
SMILES canonique |
C[Sn](C)(C)CCCC1=CC(=CC=C1)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



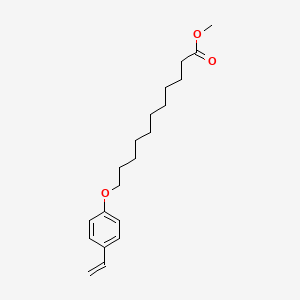
![9-Hydroxy-7,8-dimethylpyrimido[4,5-b]quinoline-2,4(1H,3H)-dione](/img/structure/B14316651.png)
![4,4'-[(3-Aminophenyl)methylene]diphenol](/img/structure/B14316663.png)
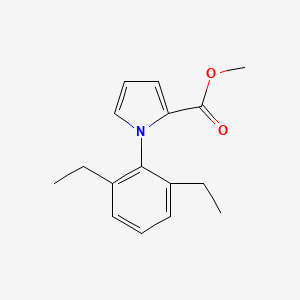

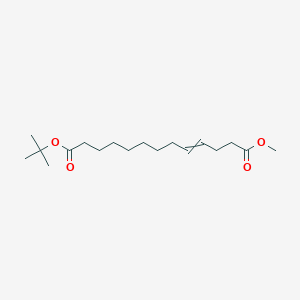
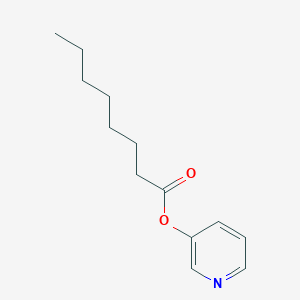

![2-[(E)-Benzylideneamino]-5-(diethylamino)phenol](/img/structure/B14316696.png)
![2-[(Benzenesulfonyl)methyl]-3-oxocyclopentane-1-carbonitrile](/img/structure/B14316703.png)
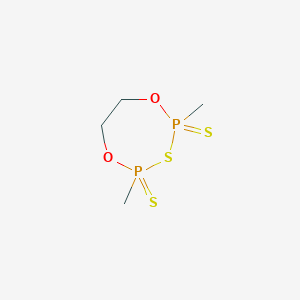

![5-{[(Pyridin-4-yl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14316740.png)
